4-(2-Fluorobenzyl)piperidin-3-amine
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Overview
Description
4-(2-Fluorobenzyl)piperidin-3-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of a fluorobenzyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzyl)piperidin-3-amine typically involves the reaction of 2-fluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is typically purified by distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce amines. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
4-(2-Fluorobenzyl)piperidin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems and as a tool for investigating the mechanisms of various biological processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-(2-Fluorobenzyl)piperidin-3-amine can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperidine: This compound has a similar structure but with the fluorobenzyl group attached at a different position on the piperidine ring.
1-(2-Fluorobenzyl)piperidin-4-yl]methanol: This compound contains an additional hydroxyl group, which imparts different chemical and biological properties.
3-(2-Fluorobenzyl)piperidine: This compound has the fluorobenzyl group attached at a different position on the piperidine ring, leading to variations in its reactivity and biological activity.
These comparisons highlight the unique properties of this compound, including its specific binding affinity and reactivity, which make it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C12H17FN2 |
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Molecular Weight |
208.27 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C12H17FN2/c13-11-4-2-1-3-9(11)7-10-5-6-15-8-12(10)14/h1-4,10,12,15H,5-8,14H2 |
InChI Key |
WXBHEHFYNNBNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1CC2=CC=CC=C2F)N |
Origin of Product |
United States |
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